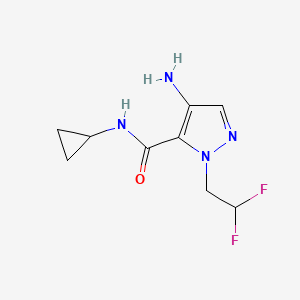![molecular formula C17H16N8 B2771459 6-[5-(7H-Purin-6-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile CAS No. 2415457-06-4](/img/structure/B2771459.png)
6-[5-(7H-Purin-6-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule that contains a purine ring (a type of heterocyclic aromatic organic compound), a pyrrole ring (a five-membered ring with the formula C4H4NH), and a pyridine ring (a six-membered ring with the formula C5H5N). These types of compounds are often found in many important biological molecules .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple ring structures. The purine ring is a fused ring system consisting of a six-membered pyrimidine ring and a five-membered imidazole ring . The pyrrole and pyridine rings are five- and six-membered rings, respectively . The exact arrangement of these rings in the molecule would depend on the specifics of the synthesis .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the various ring structures. For example, the purine ring might undergo reactions at the nitrogen atoms, while the pyrrole ring might undergo reactions at the carbon-carbon double bonds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specifics of its structure. For example, the presence of the nitrogen atoms in the ring structures might make the compound more polar, affecting its solubility in different solvents .Aplicaciones Científicas De Investigación
Antiviral Applications
This compound exhibits antiviral properties due to its structural similarity to acyclovir. Acyclovir is a well-known antiviral drug used to treat herpes simplex virus (HSV) infections. The compound’s mechanism involves inhibiting viral DNA polymerase, preventing viral replication. Researchers explore its potential against other viruses, including cytomegalovirus (CMV) and varicella-zoster virus (VZV) .
Anticancer Research
The purine scaffold in this compound makes it interesting for anticancer studies. Researchers investigate its effects on cancer cell proliferation, apoptosis, and cell cycle regulation. By targeting specific pathways, it may inhibit tumor growth or sensitize cancer cells to chemotherapy .
Immunomodulation
Compounds with purine moieties can influence immune responses. This compound might modulate immune cell function, impacting inflammation, autoimmune diseases, and immune-related disorders. Further studies are needed to elucidate its immunomodulatory effects .
Neurological Disorders
Given its unique structure, this compound could have implications in neurology. Researchers explore its potential as a neuroprotective agent, studying its effects on neuronal survival, synaptic plasticity, and neuroinflammation. It may offer therapeutic benefits in neurodegenerative diseases .
Metabolic Disorders
The carbonitrile group suggests metabolic relevance. Investigations focus on its impact on metabolic pathways, such as glucose homeostasis, lipid metabolism, and mitochondrial function. Potential applications include diabetes management and obesity-related disorders .
Direcciones Futuras
Propiedades
IUPAC Name |
6-[5-(7H-purin-6-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N8/c18-3-11-1-2-14(19-4-11)24-5-12-7-25(8-13(12)6-24)17-15-16(21-9-20-15)22-10-23-17/h1-2,4,9-10,12-13H,5-8H2,(H,20,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIBFSQDIZCMQDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC2CN1C3=NC=C(C=C3)C#N)C4=NC=NC5=C4NC=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-[5-(9H-purin-6-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 1-(2-methoxyphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline-8-carboxylate](/img/structure/B2771381.png)
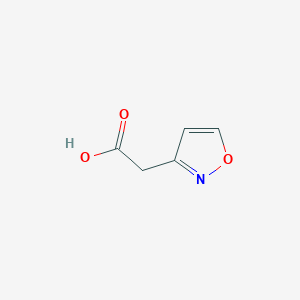
![N1-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-pentyloxalamide](/img/structure/B2771383.png)
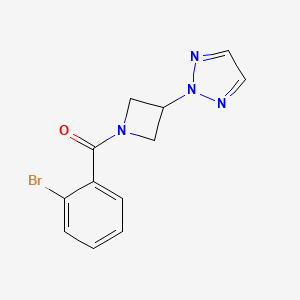
![3-[3-(furan-2-yl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]propanamide](/img/structure/B2771389.png)

![4-chloro-N-[2-(1,3-dimethyl-5-phenoxy-1H-pyrazol-4-yl)ethyl]benzenesulfonamide](/img/structure/B2771392.png)
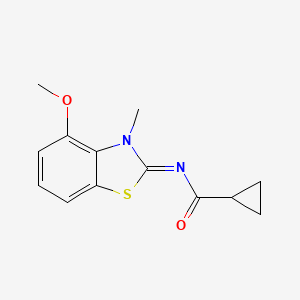
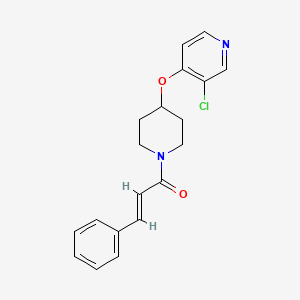

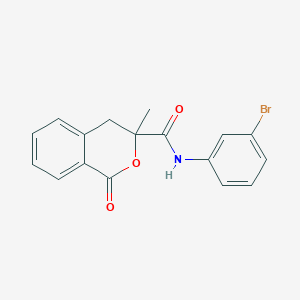
![(4Z)-5-tert-butyl-4-[(2,4-dichlorophenyl)methylidene]-2-(4-nitrophenyl)pyrazol-3-one](/img/structure/B2771398.png)
